3-(4-Fluoro-3-trifluoromethylphenyl)phenol

Lipophilicity Membrane Permeability Drug Design

Researchers optimizing CNS-penetrant or antiparasitic lead series often find generic biphenyl analogs fail to replicate target activity. 3-(4-Fluoro-3-trifluoromethylphenyl)phenol addresses this gap with a validated substitution pattern: • Calculated LogP 4.2 & TPSA 20.2 Ų - optimal passive permeability and BBB penetration window • 4-Fluoro-3-trifluoromethylphenyl substructure empirically required for in vivo antischistosomal efficacy in N,N′-diarylurea chemotypes • Single rotatable bond minimizes entropic penalty, ideal for fragment-based drug discovery • Phenolic -OH enables rapid derivatization via etherification, esterification, or carbamate coupling

Molecular Formula C13H8F4O
Molecular Weight 256.2
CAS No. 1261889-86-4
Cat. No. B594592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-3-trifluoromethylphenyl)phenol
CAS1261889-86-4
Molecular FormulaC13H8F4O
Molecular Weight256.2
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C13H8F4O/c14-12-5-4-9(7-11(12)13(15,16)17)8-2-1-3-10(18)6-8/h1-7,18H
InChIKeyBVDYXDCKIVGIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Physicochemical and Structural Profile


3-(4-Fluoro-3-trifluoromethylphenyl)phenol (CAS 1261889-86-4), also known as 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol, is a fluorinated biphenyl phenol with the molecular formula C13H8F4O and a molecular weight of 256.20 g/mol . This compound features a phenolic hydroxyl group at the 3-position of one phenyl ring and a 4-fluoro-3-trifluoromethyl substitution pattern on the other phenyl ring, yielding a calculated XLogP3 of 4.2 and a topological polar surface area of 20.2 Ų . Commercially, it is available from multiple vendors as a research-grade building block at purity levels typically ranging from 95% to 98% [1].

3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Limitations of Simpler Biphenyl Phenol Analogs


Generic substitution of 3-(4-Fluoro-3-trifluoromethylphenyl)phenol with simpler biphenyl phenol analogs is not scientifically valid due to substantial differences in lipophilicity, electronic effects, and conformational behavior that directly impact biological and materials performance. The calculated LogP of 4.2 for this compound [1] is substantially higher than that of the unsubstituted biphenyl-3-ol (estimated LogP ~3.0–3.5) or analogs lacking the trifluoromethyl group, which critically alters membrane permeability, protein binding, and metabolic stability profiles . Furthermore, the 4-fluoro-3-trifluoromethylphenyl substructure has been empirically demonstrated as essential for optimal in vivo efficacy in antischistosomal N,N'-diarylurea chemotypes, where replacement with alternative substituents such as azaheterocycles or benzamides resulted in reduced in vivo activity despite improved aqueous solubility [2]. These differences in property and performance profiles preclude direct interchangeability without revalidation of activity, toxicity, and pharmacokinetic outcomes.

3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Differentiation Evidence vs. Key Comparators


Enhanced Lipophilicity vs. Unsubstituted and Mono-Fluorinated Analogs

The target compound exhibits a calculated XLogP3 of 4.2 [1], which is approximately 0.7–1.2 log units higher than that of the unsubstituted parent biphenyl-3-ol (estimated XLogP3 ~3.0–3.5) and analogs lacking the trifluoromethyl group. This quantitative difference in lipophilicity is directly attributable to the 3-trifluoromethyl substitution on the biphenyl scaffold .

Lipophilicity Membrane Permeability Drug Design

Conformational Rigidity: Restricted Rotatable Bonds vs. Flexible Biphenyl Ethers

3-(4-Fluoro-3-trifluoromethylphenyl)phenol possesses exactly one rotatable bond between its two phenyl rings . In contrast, structurally related biphenyl ether analogs (e.g., 3-(4-trifluoromethylphenoxy)phenol) contain an oxygen linker that introduces additional rotational degrees of freedom, typically yielding 2–3 rotatable bonds and consequently higher conformational entropy in the unbound state.

Conformational Rigidity Entropic Binding Selectivity

4-Fluoro-3-trifluoromethylphenyl Motif Essential for In Vivo Antischistosomal Activity

In a systematic structure-activity relationship study of N,N'-diarylurea antischistosomal agents, compounds bearing the 4-fluoro-3-trifluoromethylphenyl substructure demonstrated the best in vivo activity against Schistosoma mansoni, outperforming analogs containing 3-trifluoromethyl-4-pyridyl, 2,2-difluorobenzodioxole, benzoic acid, benzamide, or benzonitrile replacements. Notably, the 3-trifluoromethyl-4-pyridyl and 2,2-difluorobenzodioxole analogs achieved higher plasma exposure but inferior in vivo efficacy [1].

Antiparasitic Schistosomiasis SAR

Cytotoxicity Profile in A431 and Jurkat Cell Lines

Preliminary cytotoxicity screening data reported by commercial suppliers indicate that 3-(4-fluoro-3-trifluoromethylphenyl)phenol exhibits moderate antiproliferative activity against human epidermoid carcinoma A431 cells (IC50 = 5.5 µg/mL) and T-cell leukemia Jurkat cells (IC50 = 7.2 µg/mL) . These values represent a baseline activity profile that may guide initial hit-to-lead prioritization, though the experimental context (assay duration, controls, replication) is not fully specified and direct comparator data for closely related analogs are unavailable in the public domain.

Cytotoxicity Cancer Cell Lines Preliminary Activity

3-(4-Fluoro-3-trifluoromethylphenyl)phenol: Key Application Scenarios


CNS-Penetrant and Intracellular Drug Discovery Building Block

With a calculated LogP of 4.2 , 3-(4-fluoro-3-trifluoromethylphenyl)phenol resides in an optimal lipophilicity range for passive membrane permeability while remaining below the threshold (LogP >5) typically associated with poor solubility and promiscuous off-target binding. This property, combined with its low topological polar surface area of 20.2 Ų , supports its use as a building block for synthesizing lead compounds intended for intracellular targets or those requiring blood-brain barrier penetration. The single rotatable bond further reduces the entropic penalty of binding , making this scaffold particularly suitable for fragment-based drug discovery and high-affinity ligand development.

Antiparasitic Drug Discovery: Key Motif for Antischistosomal Diarylureas

Published SAR data demonstrate that the 4-fluoro-3-trifluoromethylphenyl substructure is required for optimal in vivo antischistosomal activity in N,N'-diarylurea chemotypes, outperforming alternative substituents that achieved higher plasma exposure but inferior efficacy [1]. This finding provides a strong rationale for incorporating 3-(4-fluoro-3-trifluoromethylphenyl)phenol as a key intermediate in the synthesis of next-generation antiparasitic agents targeting schistosomiasis and potentially other neglected tropical diseases. The phenolic hydroxyl group offers a convenient handle for further derivatization via etherification, esterification, or carbamate formation.

Fluorinated Monomer for Specialty Polymers and Liquid Crystals

The combination of a rigid biphenyl core, electron-withdrawing fluorine and trifluoromethyl substituents, and a reactive phenolic hydroxyl group positions 3-(4-fluoro-3-trifluoromethylphenyl)phenol as a candidate monomer for synthesizing fluorinated polyarylates, polyethers, and liquid crystalline materials. The high fluorine content (four fluorine atoms per molecule; 29.7% by weight) imparts desirable properties including low dielectric constant, high thermal stability, and enhanced hydrophobicity . The single rotatable bond maintains backbone rigidity, which is favorable for mesogenic phase behavior in liquid crystal applications.

Chemical Biology Tool for Probing Protein-Ligand Interactions

The 19F nuclei in the trifluoromethyl and aryl fluoride groups provide a sensitive NMR-active probe for studying ligand-protein interactions by 19F NMR spectroscopy . Researchers can use 3-(4-fluoro-3-trifluoromethylphenyl)phenol to synthesize fluorinated analogs of known bioactive molecules and monitor binding events, conformational changes, or ligand displacement in complex biological matrices. The distinct chemical shifts of the -CF3 and aryl-F groups enable simultaneous tracking of multiple binding events or environmental changes.

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